

spectroscopic data of dipentene for identification

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Compound of Interest

Compound Name: *Dipentene*

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An In-depth Technical Guide to the Spectroscopic Identification of **Dipentene**

This guide provides a comprehensive overview of the spectroscopic data and analytical protocols for the identification and characterization of **dipentene** (also known as (±)-limonene), a monocyclic monoterpene. The information presented is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering a detailed reference for routine identification and quality control.

Introduction to Dipentene

Dipentene is the racemic mixture of the two enantiomers of limonene, d-limonene and l-limonene. It is a colorless liquid with a characteristic citrus-like odor. As a common natural product and a versatile chemical intermediate, its unambiguous identification is crucial in various scientific and industrial applications. Spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), are fundamental tools for its structural elucidation.

Spectroscopic Data for Dipentene (C₁₀H₁₆)

The following tables summarize the key quantitative data obtained from various spectroscopic methods for the identification of **dipentene**.

Table 1: Infrared (IR) Spectroscopy Data

The IR spectrum of **dipentene** is characterized by absorptions corresponding to its alkene and alkane functionalities. The data below is typical for a neat liquid sample.^[1]

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group
~3080	Medium	=C-H Stretch	Alkene
2960-2850	Strong	C-H Stretch	Alkane (CH ₃ , CH ₂)
~1675	Medium	C=C Stretch	Endocyclic Alkene
~1645	Medium	C=C Stretch	Exocyclic Alkene
1450-1430	Medium	C-H Bend	Alkane (CH ₂ , CH ₃)
~885	Strong	=C-H Bend	Exocyclic (=CH ₂)

Note: The fingerprint region (below 1500 cm⁻¹) contains a unique set of complex vibrations useful for confirming identity against a reference spectrum.^[2]

Table 2: ¹H NMR Spectroscopy Data

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. Data is typically acquired in deuterated chloroform (CDCl₃) with TMS as an internal standard.^[3]

Chemical Shift (δ, ppm)	Multiplicity	Integration	Proton Assignment
~5.40	Multiplet	1H	=CH- (endocyclic)
~4.70	Singlet (broad)	2H	=CH ₂ (exocyclic)
2.37 - 1.89	Multiplet	5H	Allylic & Aliphatic CH, CH ₂
~1.73	Singlet	3H	CH ₃ (on C=C)
~1.65	Singlet	3H	CH ₃ (on C=C)

Table 3: ^{13}C NMR Spectroscopy Data

The ^{13}C NMR spectrum distinguishes the unique carbon atoms within the **dipentene** structure.
[\[4\]](#)[\[5\]](#)

Chemical Shift (δ , ppm)	Carbon Assignment
~150.2	C (exocyclic C=C)
~133.7	C (endocyclic C=C)
~120.8	CH (endocyclic C=C)
~108.5	CH ₂ (exocyclic C=C)
~41.2	CH
~30.8	CH ₂
~30.5	CH ₂
~28.0	CH ₂
~23.5	CH ₃
~20.8	CH ₃

Table 4: Mass Spectrometry (MS) Data

Mass spectrometry using electron impact (EI) ionization results in a characteristic fragmentation pattern.

Mass-to-Charge Ratio (m/z)	Relative Intensity	Proposed Fragment
136	Moderate	$[C_{10}H_{16}]^{+\cdot}$ (Molecular Ion, $M^{+\cdot}$)
121	Low	$[M - CH_3]^+$
107	Low	$[M - C_2H_5]^+$
93	Moderate	$[M - C_3H_7]^+$
68	100% (Base Peak)	$[C_5H_8]^{+\cdot}$ (Result of retro-Diels-Alder)[6]
67	High	$[C_5H_7]^+$
53	Moderate	$[C_4H_5]^+$
41	High	$[C_3H_5]^+$ (Allyl Cation)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below for researchers aiming to replicate these analyses.

Infrared (IR) Spectroscopy Protocol (Neat Liquid)

- Instrument Preparation: Ensure the FTIR spectrometer's sample compartment is clean and run a background scan.[7]
- Sample Preparation: Place one clean, dry sodium chloride (NaCl) or potassium bromide (KBr) plate on a level surface.[8] Using a Pasteur pipette, add 1-2 drops of **dipentene** to the center of the plate.[8][9]
- Cell Assembly: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, even film between the plates, forming a "sandwich".[8][9]
- Data Acquisition: Place the assembled plates into the spectrometer's sample holder.[10] Initiate the sample scan to acquire the infrared spectrum, typically over a range of 4000-400 cm^{-1} .

- Cleaning: After analysis, disassemble the plates, rinse them thoroughly with a dry solvent like acetone, and dry them with a soft, lint-free tissue before returning them to a desiccator.
[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- Sample Preparation: Accurately weigh 5-20 mg of **dipentene** for ^1H NMR (or 20-50 mg for ^{13}C NMR) into a clean, small vial.[11]
- Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3) to the vial.[11][12] If desired, the solvent may contain an internal standard like tetramethylsilane (TMS).
- Dissolution & Filtration: Gently agitate the vial to ensure the sample dissolves completely. To remove any particulate matter, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[13][14]
- Positioning: Cap the NMR tube and wipe the exterior clean. Place the tube into a spinner turbine and use a depth gauge to ensure it is set to the correct height for the spectrometer.
[11]
- Data Acquisition: Insert the sample into the NMR spectrometer. The automated or manual sequence for data acquisition typically involves:
 - Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.[11]
 - Shimming: The magnetic field homogeneity is optimized to improve spectral resolution.[11]
 - Tuning: The probe is tuned to the appropriate frequency for the nucleus being observed (e.g., ^1H or ^{13}C).[11]
 - Acquisition: Set the appropriate experimental parameters (e.g., pulse sequence, number of scans) and begin data collection.[11]

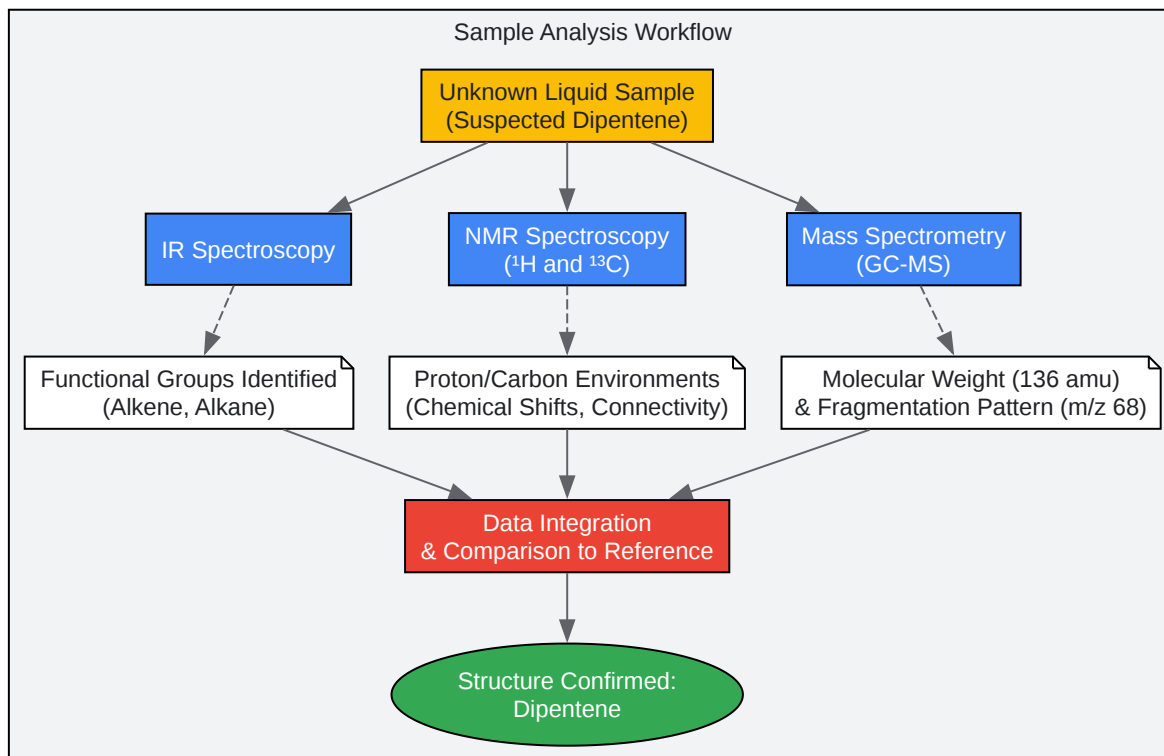
Mass Spectrometry (MS) Protocol (GC-MS)

For a volatile liquid like **dipentene**, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.

- Sample Preparation: Prepare a dilute solution of **dipentene** in a volatile organic solvent (e.g., hexane or ethyl acetate). A typical concentration is around 100 µg/mL.
- GC-MS System Setup:
 - Equip the gas chromatograph with a suitable capillary column (e.g., a nonpolar DB-5 or similar).
 - Set the GC oven temperature program to effectively separate the components of interest. A typical program might start at 60°C and ramp up to 250°C.
 - Set the injector temperature, transfer line temperature, and ion source temperature (e.g., 250°C, 280°C, and 230°C, respectively).
- Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC injector port. The sample is vaporized and carried onto the column by an inert carrier gas (e.g., helium).[\[15\]](#)
- Ionization and Analysis: As **dipentene** elutes from the GC column, it enters the mass spectrometer's ion source.
 - In Electron Impact (EI) mode, high-energy electrons bombard the molecules, causing ionization and fragmentation.[\[15\]](#)
 - The resulting ions are accelerated and then separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.[\[15\]](#)
- Detection and Spectrum Generation: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum for **dipentene**.[\[15\]](#)

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic identification of an unknown sample suspected to be **dipentene**.



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Caption: Workflow for Spectroscopic Identification of **Dipentene**.

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